![molecular formula C16H15NO4 B2592177 3-[1-[(2-甲基丙烷-2-基)氧羰基]吲哚-2-基]丙-2-炔酸 CAS No. 2411298-59-2](/img/structure/B2592177.png)
3-[1-[(2-甲基丙烷-2-基)氧羰基]吲哚-2-基]丙-2-炔酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C16H15NO4. The structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 285.299.科学研究应用
合成方法
合成方法领域的研究包括开发相关化合物的有效且简单的合成途径。例如,关于N-取代的1,3-恶唑烷-2-酮的新型简单合成的研究展示了一种通过一锅反应合成N-取代的1,3-恶唑烷-2-酮的有效方法,突出了创新合成技术在创建具有潜在药物应用的化合物中的重要性(Trifunović 等,2010)。类似地,Me2AlCl 介导的吲哚羧化、乙氧羰化和氨基甲酰化概述了一种改性吲哚以生成具有各种官能团的衍生物的方法,展示了吲哚化合物对不同科学和药用目的的适应性(Nemoto 等,2016)。
晶体结构分析
晶体结构的研究提供了对化合物的分子几何形状、键合和潜在相互作用位点的见解,这对于药物设计和材料科学至关重要。(S)-2-氨基-3-(1H-吲哚-3-基)丙酸盐的晶体结构揭示了吲哚衍生化合物的几何构型,有助于理解类似化合物如何与生物分子或其他化学物质相互作用(Li 等,2009)。
化学性质研究
探索吲哚衍生物的化学性质,包括反应性和结合亲和力,为其在创建新材料或药物中的应用开辟了可能性。例如,L-色氨酸衍生的手性席夫碱在不锈钢表面的吸附以防止腐蚀研究了吲哚衍生物在材料科学中的用途,展示了它们在酸性环境中保护金属免受腐蚀的潜力,这可能对工业应用产生影响(Vikneshvaran & Velmathi,2017)。
安全和危害
作用机制
Target of action
Indole derivatives are known to bind with high affinity to multiple receptors . They have been found in many important synthetic drug molecules, which suggests they could have a variety of targets depending on the specific derivative .
Mode of action
The specific mode of action would depend on the target of the indole derivative. In general, these compounds are thought to interact with their targets to modulate their activity, leading to various biological effects .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of indole derivatives can be diverse, given their wide range of biological activities. They could potentially influence cell signaling, gene expression, enzyme activity, and more .
生化分析
Cellular Effects
The effects of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit cytotoxic activity against several cancer cell lines, including human liver, breast, and colon cells . The specific cellular effects of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid are being studied to understand its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The indole scaffold allows for high-affinity binding to multiple receptors, which can modulate various biochemical pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit stable activity over extended periods, but the specific temporal effects of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid are still being investigated .
Dosage Effects in Animal Models
The effects of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. The threshold effects and toxicity levels of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid are important considerations for its potential therapeutic applications .
Metabolic Pathways
3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its biochemical interactions and therapeutic potential .
属性
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-16(2,3)21-15(20)17-12(8-9-14(18)19)10-11-6-4-5-7-13(11)17/h4-7,10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYJHSGSZACNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
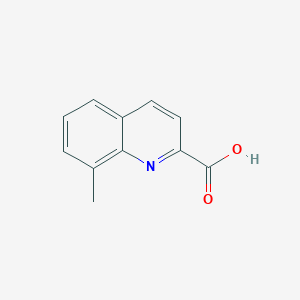
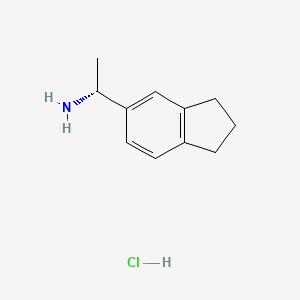
![2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2592099.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2592100.png)
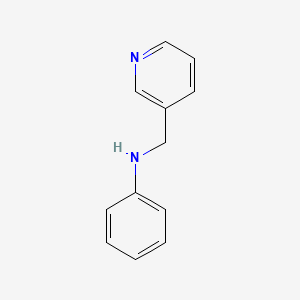
![3-({2-[(2-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2592103.png)
![3-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2592105.png)
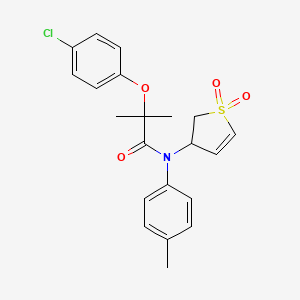

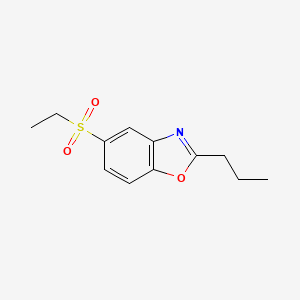

![(Z)-2-Cyano-3-[2,5-dimethyl-1-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)pyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2592111.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2592113.png)
![3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2592114.png)
